molecular formula C17H24N4O2S B4934625 (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol

(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol

Cat. No.: B4934625
M. Wt: 348.5 g/mol
InChI Key: SQSFRKVAYQNUFV-HZPDHXFCSA-N
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Description

(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol typically involves multiple steps, including the formation of the morpholine, thiazole, and piperidine rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, catalysts, and other industrial applications. Its unique chemical properties make it valuable for various technological advancements.

Mechanism of Action

The mechanism of action of (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol is unique due to its combination of morpholine, thiazole, and piperidine rings, which confer distinct chemical and biological properties. Its stereochemistry and functional groups allow for specific interactions and reactions that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c22-16-13-19(6-3-15(16)20-7-9-23-10-8-20)12-14-2-1-5-21(14)17-18-4-11-24-17/h1-2,4-5,11,15-16,22H,3,6-10,12-13H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSFRKVAYQNUFV-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)O)CC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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